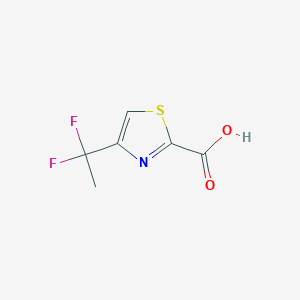

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTJOJSWCWRTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=N1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like 1,1-difluoroethyl chloride in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of difluoroethyl-substituted thiazole derivatives .

Aplicaciones Científicas De Investigación

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism by which 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological activities. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparación Con Compuestos Similares

Key Observations :

- Fluorinated vs. Non-Fluorinated Groups: The difluoroethyl group (present in the hypothetical compound and ’s pyrazole analog) increases electronegativity and metabolic stability compared to non-fluorinated substituents (e.g., dioxolane in ).

- Complexity : Hybrid structures like ’s compound incorporate multiple pharmacophores (thiazole, pyrazole, dichlorophenyl), broadening biological activity but increasing synthetic complexity.

Actividad Biológica

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties. The difluoroethyl substituent is significant as it may enhance the compound's lipophilicity and biological activity.

- Molecular Formula : C6H6F2N2O2S

- Molecular Weight : Approximately 193.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoroethyl group can influence binding affinity and specificity, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds containing thiazole rings, including this one, have shown activity against various bacteria and fungi. The thiazole structure is crucial for this activity due to its ability to disrupt cellular processes in pathogens.

- Antiviral Effects : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy require further investigation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogenic processes, making it a candidate for drug development against infectious diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. For instance:

- Antibacterial Activity : A study evaluated the antibacterial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency. The specific derivative containing the difluoroethyl group demonstrated improved activity compared to its analogs.

- Antifungal Properties : Another research effort investigated the antifungal activity of various thiazole derivatives against Candida albicans. The presence of the difluoroethyl group was found to enhance membrane permeability, leading to increased antifungal efficacy.

- Mechanistic Studies : Molecular docking studies have been conducted to understand how this compound interacts with target proteins. These studies revealed that the compound binds effectively to active sites of enzymes involved in metabolic pathways of pathogens, suggesting a mechanism for its observed biological activities.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C6H6F2N2O2S | Difluoroethyl group enhances activity | Antimicrobial, antiviral |

| 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid | C5H3F2NO2S | Similar thiazole structure | Antifungal |

| 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid | C7H7NO2S | Cyclopropyl substitution | Antibacterial |

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid, and how do fluorinated substituents influence reaction yields?

The synthesis typically involves cyclocondensation of fluorinated precursors (e.g., 1,1-difluoroethyl thioamides) with α-haloketones or esters. Fluorination at the ethyl group increases steric hindrance and electron-withdrawing effects, which may necessitate optimized conditions (e.g., elevated temperatures or Lewis acid catalysis) to improve yields. Characterization via and LC-MS is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Use a combination of spectral techniques:

- : To identify proton environments and confirm fluorination patterns.

- IR Spectroscopy : To detect carboxylic acid C=O stretching (~1700 cm) and thiazole ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation. Cross-referencing with PubChem or ECHA databases ensures alignment with established spectral libraries .

Q. What are the primary applications of this compound in biochemical research?

It is used as a metabolic probe in enzyme inhibition studies, particularly targeting thiamine-dependent enzymes (e.g., transketolase). The difluoroethyl group mimics natural substrates, enabling mechanistic insights into fluorine’s role in binding affinity. Dose-response assays (IC measurements) and X-ray crystallography are standard methodologies .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl group affect the compound’s electronic properties and reactivity in catalytic systems?

The difluoroethyl group induces strong electron-withdrawing effects , polarizing the thiazole ring and enhancing electrophilicity at the carboxylic acid moiety. Computational studies (DFT) reveal reduced HOMO-LUMO gaps, facilitating nucleophilic attacks in coupling reactions. Experimental validation via Hammett plots or kinetic isotopic effects (KIE) is recommended to quantify these impacts .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

- Perform plasma stability assays to identify degradation pathways.

- Use prodrug modifications (e.g., esterification of the carboxylic acid) to enhance bioavailability.

- Apply PET imaging with -labeled analogs to track in vivo distribution .

Q. How can computational tools optimize reaction conditions for derivatives of this compound?

Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with quantum chemical calculations (DFT) predict optimal solvents, catalysts, and temperatures. For example, simulations may prioritize polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .

Q. What analytical methods are suitable for detecting trace impurities in environmental samples containing this compound?

- HPLC-MS/MS : With reverse-phase C18 columns and MRM (multiple reaction monitoring) for sensitivity.

- Ion Chromatography : To detect fluorinated byproducts (e.g., difluoroacetic acid).

- SPE (Solid-Phase Extraction) : Using hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration .

Methodological Guidance

Q. Designing enzyme inhibition assays: What controls and parameters are critical?

- Include positive controls (e.g., known thiazole inhibitors) and measure background activity with DMSO vehicle.

- Use a progress curve analysis to distinguish between competitive and non-competitive inhibition.

- Validate results with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How to troubleshoot low yields in fluorinated thiazole syntheses?

- Moisture-sensitive steps : Ensure anhydrous conditions via molecular sieves or inert gas purging.

- Alternative fluorinating agents : Replace HF-pyridine with milder reagents (e.g., Selectfluor®) to reduce side reactions.

- Purification : Employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to separate fluorinated isomers .

Q. What safety protocols are essential for handling fluorinated thiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.